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Compound of Interest

Compound Name: 2-(3-Bromopyridin-2-yl)acetonitrile

Cat. No.: B169921

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Pyridin-2-ylacetonitril ist ein vielseitiger Baustein in der organischen Synthese, insbesondere
fur die Entwicklung pharmazeutischer Wirkstoffe. Die Reaktivitat der Methylengruppe und der
Nitrilgruppe ermdglicht eine breite Palette von Derivatisierungen, die zur Synthese komplexer
heterocyclischer Systeme und funktioneller Molekule fihren. Diese Applikationshinweise bieten
einen detaillierten Uberblick tiber Schliisselreaktionen zur Derivatisierung der Acetonitrilgruppe
am Pyridinring, einschliel3lich detaillierter experimenteller Protokolle und Anwendungsbeispiele
in der Arzneimittelentwicklung.

Reaktionen an der aktiven Methylengruppe

Die Methylengruppe von Pyridin-2-ylacetonitril ist durch die benachbarten elektronenziehenden
Pyridin- und Nitrilgruppen aktiviert, was sie anfallig fir die Deprotonierung und anschlieRende
Reaktion mit Elektrophilen macht.

Alkylierung

Die Alkylierung der a-Position erméglicht die Einfihrung verschiedener Alkyl- und Aryl-
Substituenten, was zur Diversifizierung der Molekulstruktur fihrt.
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Experimentelles Protokoll: Synthese von 2-Phenyl-2-(pyridin-2-yl)acetonitril

e Eine Suspension von Natriumamid (31,2 g, 0,80 mol) in trockenem Toluol (200 ml) wird in
einem 2-Liter-Dreihalskolben unter Ruhren hergestellt.

e Phenylacetonitril (46,8 g, 0,40 mol) wird tropfenweise zugegeben, wobei die Temperatur bei
30-35 °C gehalten wird.

e Die Mischung wird anschlie3end fur 4,5 Stunden unter Rickfluss erhitzt.

e Nach dem Abkuhlen wird 2-Brompyridin (63,6 g, 0,40 mol) in Toluol (100 ml) zugetropft, und
die Reaktion wird fur weitere 3 Stunden unter Ruckfluss gehalten.

» Die Reaktion wird durch vorsichtige Zugabe von Wasser beendet.

o Die organische Phase wird abgetrennt, mit Wasser und verdinnter Salzsaure gewaschen,
basisch gestellt und mit Ether extrahiert.

e Nach dem Trocknen und Entfernen des Lésungsmittels wird das Rohprodukt durch
Destillation oder Umkristallisation gereinigt.

Produkte Ausbeute (%) Schmelzpunkt (°C) Referenz

2-Phenyl-2-(pyridin-2-

yl)acetonitril

[1]

Knoevenagel-Kondensation

Die Knoevenagel-Kondensation mit Aldehyden oder Ketonen fuhrt zur Bildung von a,[3-
ungeséttigten Nitrilen, die wichtige Zwischenprodukte flr die weitere Synthese sind.

Experimentelles Protokoll: Knoevenagel-Kondensation mit aromatischen Aldehyden

¢ Pyridin-2-ylacetonitril (2 mmol) und der entsprechende aromatische Aldehyd (2 mmol)
werden in Ethanol gelost.

¢ Eine katalytische Menge einer Base (z. B. Piperidin oder Natriumethoxid) wird zugegeben.
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» Die Reaktionsmischung wird bei Raumtemperatur oder unter leichtem Erwarmen fur
mehrere Stunden gerihrt.

» Der gebildete Niederschlag wird abfiltriert, mit kaltem Ethanol gewaschen und getrocknet.

e Das Produkt kann durch Umkristallisation weiter gereinigt werden.

Aldehyd Produkt Ausbeute (%) Referenz
) 2-(2-

Methoxyphenyl)-3- 85-95 2][3
Methoxybenzaldehyd ypheny) 23]

(pyridin-2-yDacrylnitril

2-(4-Chlorophenyl)-3-
4-Chlorobenzaldehyd . n 90 [4]
(pyridin-2-yhacrylnitril

Thorpe-Ziegler-Reaktion

Die intramolekulare Thorpe-Ziegler-Reaktion von Dinitrilen ist eine leistungsstarke Methode zur
Synthese von cyclischen Ketonen nach anschliel3ender Hydrolyse. Diese Reaktion ist
besonders nitzlich fir die Bildung von Funf- bis Achtringen.[5][6]

Logischer Arbeitsablauf fur die Thorpe-Ziegler-Reaktion

Bildunterschrift: Allgemeiner Arbeitsablauf der Thorpe-Ziegler-Reaktion.

Reaktionen an der Nitrilgruppe

Die Nitrilgruppe kann verschiedenen Transformationen unterzogen werden, um Amine, Amide,
Carbonsauren oder heterocyclische Systeme zu erzeugen.

Hydrolyse zu Carbonsauren

Die saure oder basische Hydrolyse der Nitrilgruppe fuhrt zur Bildung der entsprechenden
Carbonsaure, 2-Pyridylessigsaure, einem wichtigen pharmazeutischen Zwischenprodukt.

Experimentelles Protokoll: Synthese von 2-Pyridylessigsaure

o Ethyl-2-pyridylacetat (1,65 g, 10 mmol) wird in Ethanol (13 ml) geldst.
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e Eine L6sung von Kaliumhydroxid (0,67 g, 12 mmol) in Wasser (4,3 ml) wird zugegeben.
e Die Mischung wird 30 Minuten lang bei 50 °C erhitzt und gerihrt.[7]
e Nach Abschluss der Reaktion wird das Ethanol abdestilliert.

» Die wassrige Phase wird mit Diethylether extrahiert, um nicht umgesetztes
Ausgangsmaterial zu entfernen.

e Die wassrige Schicht wird mit 1N HCI auf pH 2 angesauert und zur Trockne eingedampft.

o Der dlige Riickstand wird mit Diethylether kristallisiert, filtriert und getrocknet, um 2-
Pyridylessigsaure zu erhalten.[7]

Produkt Ausbeute (%) Referenz

2-Pyridylessigsaure quantitativ [7]

Reduktion zu Aminen

Die Reduktion der Nitrilgruppe fuhrt zur Bildung von primaren Aminen, die wertvolle Bausteine
fur die Synthese von Wirkstoffen sind.

Experimentelles Protokoll: Reduktion mit Lithiumaluminiumhydrid (LiAIH4)

e Zu einer Suspension von LiAlH4 in trockenem Diethylether oder Tetrahydrofuran (THF) wird
eine Losung von Pyridin-2-ylacetonitril in demselben Losungsmittel langsam zugetropft.

o Die Reaktionsmischung wird flr einige Stunden bei Raumtemperatur oder unter leichtem
Erwarmen geruhrt.

o Die Reaktion wird vorsichtig durch die schrittweise Zugabe von Wasser und einer wassrigen
Natriumhydroxidldsung beendet.

o Der anorganische Niederschlag wird abfiltriert und mit dem Losungsmittel gewaschen.

» Das Filtrat wird getrocknet und das Losungsmittel wird entfernt, um das rohe 2-(Pyridin-2-
ylethan-1-amin zu erhalten, das durch Destillation gereinigt werden kann.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://snyder-group.uchicago.edu/downloads/Lectures2020/The%20[3+2]Cycloaddition%20Reaction.pdf
https://snyder-group.uchicago.edu/downloads/Lectures2020/The%20[3+2]Cycloaddition%20Reaction.pdf
https://snyder-group.uchicago.edu/downloads/Lectures2020/The%20[3+2]Cycloaddition%20Reaction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimentelles Protokoll: Katalytische Hydrierung

Pyridin-2-ylacetonitril wird in einem geeigneten Losungsmittel (z. B. Ethanol, Methanol)
gelost.

» Ein Hydrierkatalysator (z. B. Palladium auf Kohle (Pd/C), Platin(IV)-oxid (PtOz), Raney-
Nickel) wird zugegeben.

o Die Mischung wird in einem Autoklaven unter Wasserstoffdruck (typischerweise 3-50 bar)
und bei erhéhter Temperatur (25-100 °C) fir mehrere Stunden hydriert.

e Nach Abschluss der Reaktion wird der Katalysator abfiltriert und das Losungsmittel entfernt,
um das Produkt zu erhalten.

Reduktionsmittel/K

Produkt Ausbeute (%) Referenz
atalysator
2-(Pyridin-2-yl)ethan-
LiAlH4 ( y 2 - [8]
1-amin
Ethylamin (aus 43.8 (Faraday-
Pd/C g i, ( . _( / [9]
Acetonitril) Effizienz)
PtO:2 Piperidinderivate - [10]

Cycloadditionsreaktionen

Die Nitrilgruppe kann als Dipolarophil an [3+2]-Cycloadditionsreaktionen mit 1,3-Dipolen wie
Aziden teilnehmen, um funfgliedrige Heterocyclen wie Tetrazole zu bilden.

Experimenteller Arbeitsablauf fur die [3+2]-Cycloaddition
Bildunterschrift: Allgemeiner Arbeitsablauf fir die [3+2]-Cycloaddition.

Anwendung in der Arzneimittelentwicklung: P2X7-
Rezeptor-Antagonisten

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/pdf/Application_Note_Synthesis_of_2_Alkylphenylacetonitrile_via_Direct_Alkylation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4834659/
https://pubmed.ncbi.nlm.nih.gov/32964578/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Derivatisierte Pyridine, die aus Pyridin-2-ylacetonitril synthetisiert werden, haben ein
erhebliches Potenzial in der Arzneimittelentwicklung gezeigt. Ein bemerkenswertes Beispiel ist
ihre Anwendung als Antagonisten des P2X7-Rezeptors. Der P2X7-Rezeptor ist ein ATP-
gesteuerter lonenkanal, der eine entscheidende Rolle bei Entziindungs- und Immunreaktionen
spielt.[11] Seine Uberexpression und Aktivierung wird mit verschiedenen entziindlichen
Erkrankungen, neuropathischen Schmerzen und Krebs in Verbindung gebracht.[5][12][13][14]

GSK1482160 ist ein potenter und selektiver negativer allosterischer Modulator des P2X7-
Rezeptors.[15][16] Obwohl die direkte Synthese aus Pyridin-2-ylacetonitril nicht dokumentiert
ist, dienen strukturell verwandte Pyridinderivate als wichtige Bausteine fur solche Modulatoren.
Die Derivatisierung von Pyridin-2-ylacetonitril bietet einen Weg zur Synthese neuartiger P2X7-
Antagonisten.

P2X7-Rezeptor-Signalweg bei Entziindungen

Die Aktivierung des P2X7-Rezeptors durch extrazellulares ATP |6st eine Kaskade von
intrazellularen Ereignissen aus, die zur Freisetzung von pro-inflammatorischen Zytokinen wie
Interleukin-1p (IL-1) fuhren. Dieser Prozess wird durch das NLRP3-Inflammasom vermittelt.
[13] P2X7-Antagonisten blockieren diesen Signalweg und reduzieren so die
Entziindungsreaktion.
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Bildunterschrift: Vereinfachter P2X7-Rezeptor-Signalweg bei Entziindungen.

© 2025 BenchChem. All rights reserved. 7/9

Tech Support


https://www.benchchem.com/product/b169921?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Fazit

Pyridin-2-ylacetonitril ist ein wertvoller Ausgangsstoff fur die Synthese einer Vielzahl von
Pyridinderivaten mit potenziellen pharmazeutischen Anwendungen. Die in diesen
Applikationshinweisen beschriebenen Protokolle fiir Alkylierung, Knoevenagel-Kondensation,
Hydrolyse, Reduktion und Cycloaddition bieten eine Grundlage ftir die Erforschung und
Entwicklung neuer Wirkstoffe, wie am Beispiel der P2X7-Rezeptor-Antagonisten gezeigt. Die
Vielseitigkeit dieses Bausteins macht ihn zu einem wichtigen Werkzeug fur Medizinalchemiker
bei der Suche nach neuen Therapeutika.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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the-pyridine-ring]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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